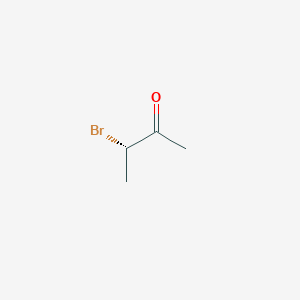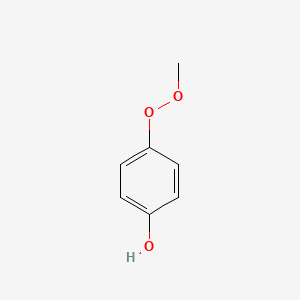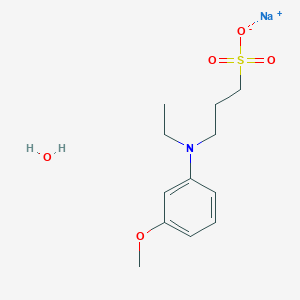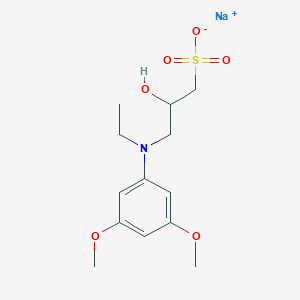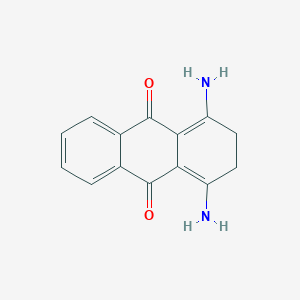
1,4-diamino-2,3-dihydroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-2,3-dihydroanthraquinone: (1,4-diamino-2,3-dihydroanthracene-9,10-dione) is an anthraquinone-derived dye known for its vibrant violet color. It is commonly used in dyes and marine flares . This compound is also referred to as Solvent Violet 47 .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Diamino-2,3-dihydroanthraquinone is synthesized by reacting 1,4-diaminoanthraquinone with sodium dithionite . The reaction conditions typically involve heating the reactants to facilitate the reduction process.
Industrial Production Methods: The industrial production of 1,4-diamino-2,3-dihydroanthraquinone involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in dyes and other applications.
化学反应分析
Types of Reactions: 1,4-Diamino-2,3-dihydroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced further to form more stable anthracene derivatives.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is commonly used as a reducing agent.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Substituted anthraquinone derivatives.
科学研究应用
1,4-Diamino-2,3-dihydroanthraquinone has several scientific research applications, including:
Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored smoke for marine flares and other signaling devices.
作用机制
The mechanism of action of 1,4-diamino-2,3-dihydroanthraquinone involves its interaction with cellular components, leading to its use as a dye and staining agent. The compound’s molecular structure allows it to bind to specific cellular targets, facilitating its visualization under a microscope. In drug delivery systems, it can interact with cellular membranes to enhance the delivery of therapeutic agents.
相似化合物的比较
- 1,4-Diaminoanthraquinone
- Disperse Red 9
- Anthracene derivatives
Comparison: 1,4-Diamino-2,3-dihydroanthraquinone is unique due to its specific molecular structure, which imparts its vibrant violet color and makes it suitable for use in dyes and marine flares. Compared to other anthraquinone derivatives, it has distinct chemical properties that make it more effective in certain applications, such as biological staining and industrial dye production .
属性
IUPAC Name |
1,4-diamino-2,3-dihydroanthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4H,5-6,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGALQHXKMAJTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
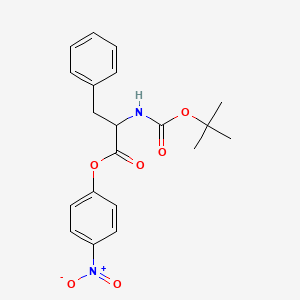
![but-2-enedioic acid;1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7887672.png)
![sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B7887680.png)
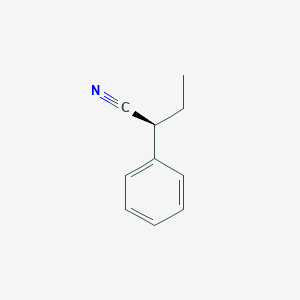
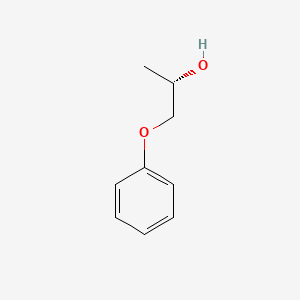

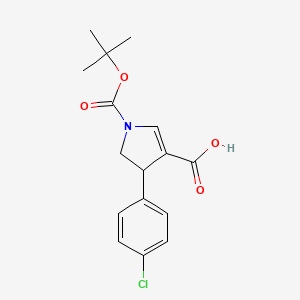
![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]carbamimidothioic acid](/img/structure/B7887717.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B7887721.png)
